3-(2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine

Description

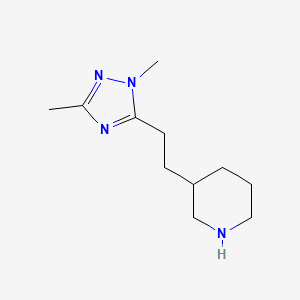

3-(2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine is a heterocyclic compound featuring a piperidine ring connected via an ethyl linker to a 1,3-dimethyl-substituted 1,2,4-triazole moiety. The dimethyl groups on the triazole ring likely enhance metabolic stability and modulate lipophilicity, influencing its pharmacokinetic properties.

Properties

Molecular Formula |

C11H20N4 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

3-[2-(2,5-dimethyl-1,2,4-triazol-3-yl)ethyl]piperidine |

InChI |

InChI=1S/C11H20N4/c1-9-13-11(15(2)14-9)6-5-10-4-3-7-12-8-10/h10,12H,3-8H2,1-2H3 |

InChI Key |

NHAUXXUDZMRFMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=N1)CCC2CCCNC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine typically involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with a suitable piperidine derivative. One common method includes the alkylation of 1,3-dimethyl-1H-1,2,4-triazole with 2-chloroethylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the triazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products:

Oxidation: N-oxides of the piperidine ring.

Reduction: Dihydrotriazole derivatives.

Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound is investigated for its potential as a pharmacophore in drug design. The triazole ring is known for its bioisosteric properties, making it a valuable component in the development of enzyme inhibitors and receptor modulators.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structure is conducive to interactions with various biological targets, including enzymes and receptors.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the piperidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs, their substituents, and reported properties:

Pharmacological and Physicochemical Properties

- Enzyme Inhibition : Analogs with sulfonamide or thioacetamide groups () show enzyme inhibitory activity, suggesting the target compound could be optimized for similar targets .

- Antimicrobial Activity : Benzimidazole-containing analogs () highlight the role of aromatic systems in antimicrobial efficacy, a feature absent in the target compound .

Key Differences and Implications

Substituent Effects :

- Ethyl vs. Methyl Groups : The ethyl substituent in CAS 1339178-48-1 may increase steric hindrance compared to dimethyl groups, affecting receptor binding .

- Phenyl vs. Alkyl Groups : The phenyl-substituted triazole () enhances aromatic interactions but may reduce solubility without salt formation .

Positional Isomerism : Piperidine at position 4 () vs. position 3 (target compound) alters spatial orientation, impacting target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.